molecular formula C10H8N2O4 B2677622 [3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol CAS No. 605663-76-1

[3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol

Cat. No. B2677622
CAS RN: 605663-76-1
M. Wt: 220.184
InChI Key: CQRBUCNIAWIELB-UHFFFAOYSA-N
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Description

“[3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol” is a chemical compound with the molecular formula C10H8N2O4 and a molecular weight of 220.18 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a isoxazole ring attached to a nitrophenyl group and a methanol group . The isoxazole ring is a five-membered heterocyclic ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .


Physical And Chemical Properties Analysis

“this compound” is a yellow solid . It is stored at a temperature of 2-8°C .

Mechanism of Action

The mechanism of action of [3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, cancer, and neurodegenerative diseases. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory cytokines and chemokines. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in these cells. In addition, the compound has been shown to protect against neurodegeneration by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of [3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol in lab experiments is its versatility. The compound can be used in a variety of assays and experiments to study different biological processes. However, one of the limitations of the compound is its potential toxicity. The compound has been shown to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on [3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol. One potential direction is to further investigate the mechanism of action of the compound to better understand its effects on different biological processes. Another direction is to explore the potential use of the compound as a therapeutic agent for various diseases. Additionally, there is potential for the development of new derivatives of the compound with improved properties and reduced toxicity. Finally, the use of this compound as a fluorescent probe for imaging and detection of biological molecules could also be further explored.

Scientific Research Applications

[3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol has been studied extensively for its potential applications in various fields of scientific research. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, the compound has been investigated for its potential use as a fluorescent probe for imaging and detection of biological molecules.

Safety and Hazards

The safety data sheet for “[3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol” suggests that it should be handled with care. In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

[3-(4-nitrophenyl)-1,2-oxazol-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c13-6-9-5-10(11-16-9)7-1-3-8(4-2-7)12(14)15/h1-5,13H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRBUCNIAWIELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)CO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-nitro-benzaldehyde oxime (2.40 g, 14.4 mmol) was dissolved in methylene chloride (70 ml, 0.2 M), and then propargyl alcohol (2.51 ml, 43.2 mmol) was added to the solution. To the resulting solution was slowly added dropwise 10% NaOCl (17.8 ml, 28.8 mmol) using a dropping funnel. After the addition of NaOCl was completed, the mixture was stirred for about 5 hours while increasing the temperature slowly to room temperature. The completion of the reaction was confirmed by liquid chromatography, and then the mixture was distilled under reduced pressure to remove methylene chloride. Water (200 ml) was added to the residue and the resulting solid was filtered off. The filtered compound was washed with excess of water and finally washed with diethyl ether. The thus-obtained solid compound was recrystallized from ethyl acetate/hexane (1:2) to obtain [3-(4-nitro-phenyl)-isoxazol-5-yl]-methanol in a white sold phase.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
2.51 mL
Type
reactant
Reaction Step Two
Name
Quantity
17.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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